5-Bromo-2-butoxy-1,3-difluorobenzene

説明

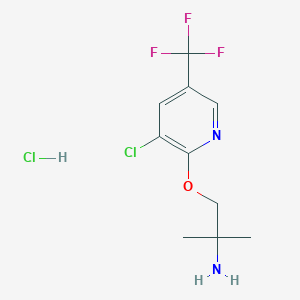

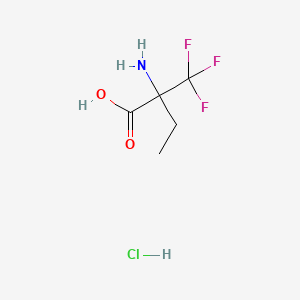

5-Bromo-2-butoxy-1,3-difluorobenzene is a halogenated organic compound . It is a fluorinated derivative of 2-butoxy-1,3-difluorobenzene, and its bromine derivative. The compound has been used in different organic transformations because of its unique properties.

Synthesis Analysis

The synthesis of 5-Bromo-2-butoxy-1,3-difluorobenzene involves several steps. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-butoxy-1,3-difluorobenzene is C10H11BrF2O . The InChI code is 1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis

5-Bromo-2-butoxy-1,3-difluorobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C gives 3,3,4,4-tetrafluorocyclohex-1-ene, which is selectively converted to 1-bromo- or 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .Physical And Chemical Properties Analysis

5-Bromo-2-butoxy-1,3-difluorobenzene is a colorless to yellow to brown liquid . Its molecular weight is 265.1 . The storage temperature is 2-8°C .科学的研究の応用

Organic Synthesis and Functionalization

- The versatility of organometallic methods allows for the selective conversion of difluorobenzene derivatives into various benzoic acids and bromobenzoic acids through regioflexible substitution, demonstrating the compound's potential as a building block in organic synthesis (Schlosser & Heiss, 2003).

- Studies on the photo-fragmentation of bromo-difluorobenzene reveal insights into reaction coordinates combining bond stretch and out-of-plane bending, indicating potential applications in photochemistry and molecular design (Borg, 2007).

Materials Science and Catalyst Development

- The preparation of nitro aromatic ethers through ultrasound-assisted phase-transfer catalysis showcases the compound's role in synthesizing key intermediates for materials science applications (Harikumar & Rajendran, 2014).

- The synthesis of electrophosphorescent intermediates involving bromo-difluorobenzene derivatives highlights their importance in developing materials for electronic and photonic devices (Kong-qiang, 2005).

作用機序

Mode of Action

The mode of action of 5-Bromo-2-butoxy-1,3-difluorobenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile (a molecule attracted to electrons) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The exact nature of this interaction would depend on the specific target molecule.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-butoxy-1,3-difluorobenzene can be influenced by various environmental factors. These may include the pH and temperature of the body’s internal environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Safety and Hazards

5-Bromo-2-butoxy-1,3-difluorobenzene is a hazardous substance. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Relevant Papers There are several peer-reviewed papers related to 5-Bromo-2-butoxy-1,3-difluorobenzene . These papers provide more detailed information about the compound and its applications. For more specific information, you may want to refer to these papers directly.

特性

IUPAC Name |

5-bromo-2-butoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTLKHLHBNMIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxy-1,3-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)